

An In-Depth Technical Guide to 1-Myristoyl-3butyryl-rac-glycerol

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Compound of Interest

Compound Name: 1-Myristoyl-3-butyryl-rac-glycerol

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Myristoyl-3-butyryl-rac-glycerol is a diacylglycerol (DAG) molecule containing a myristic acid moiety at the sn-1 position and a butyric acid moiety at the sn-3 position of the glycerol backbone.[1][2] As a member of the diacylglycerol family, it is an important bioactive lipid that can be implicated in various cellular signaling pathways. This technical guide provides a comprehensive overview of the known chemical properties, potential synthetic and analytical methodologies, and the biological significance of **1-Myristoyl-3-butyryl-rac-glycerol** and related diacylglycerols.

Chemical and Physical Properties

While specific experimental data for the melting point, boiling point, and density of **1-Myristoyl-3-butyryl-rac-glycerol** are not readily available in the surveyed literature, the fundamental chemical properties have been identified.



Property	Value	Source
Molecular Formula	C21H40O5	[3]
Molecular Weight	372.5393 g/mol	[3]
Physical State	Solid	Cayman Chemical
CAS Number	100732-08-9	[2]
Solubility	DMF: 20 mg/mlDMSO: 20 mg/mlEthanol: MiscibleEthanol:PBS (pH 7.2) (1:1): 1.7 mg/ml	Cayman Chemical

Experimental Protocols

Due to the limited availability of specific experimental protocols for **1-Myristoyl-3-butyryl-rac-glycerol**, this section provides generalized yet detailed methodologies for the synthesis, purification, and analysis of asymmetric diacylglycerols, which are directly applicable.

Synthesis of Asymmetric Diacylglycerols

The synthesis of asymmetrically substituted diacylglycerols like **1-Myristoyl-3-butyryl-rac-glycerol** requires a regioselective approach to ensure the correct placement of the different acyl chains on the glycerol backbone. A common strategy involves the use of protecting groups.

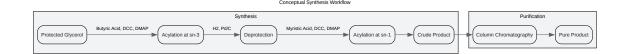
A potential synthetic route is outlined below:

- Protection of Glycerol: Start with a suitable protected glycerol derivative, for example, 1-Obenzyl-rac-glycerol. The benzyl group protects the sn-1 hydroxyl group.
- Acylation at sn-3: The free hydroxyl group at the sn-3 position is esterified with butyric acid
 using a suitable coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a
 catalyst like 4-dimethylaminopyridine (DMAP).
- Deprotection: The benzyl protecting group at the sn-1 position is removed, typically by hydrogenolysis using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere.



- Acylation at sn-1: The now free hydroxyl group at the sn-1 position is esterified with myristic acid using similar coupling conditions as in step 2.
- Purification: The final product is purified from the reaction mixture using chromatographic techniques as detailed below.

A conceptual workflow for this synthesis is illustrated in the following diagram.



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Conceptual Synthesis and Purification Workflow.

Purification by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the purification of diacylglycerols. For asymmetric diacylglycerols, a combination of normal-phase and reverse-phase chromatography may be necessary to achieve high purity.

- Normal-Phase HPLC:
 - Column: Silica gel column.
 - Mobile Phase: A gradient of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., isopropanol or ethyl acetate).



- Detection: UV detection at a low wavelength (e.g., 205-215 nm) or an evaporative light scattering detector (ELSD).
- · Reverse-Phase HPLC:
 - Column: C18 or C8 stationary phase.
 - Mobile Phase: A gradient of acetonitrile and water, or methanol and water.
 - Detection: As with normal-phase HPLC, UV or ELSD can be used. For compounds without a strong chromophore, mass spectrometry (MS) is an excellent detection method.

For resolving enantiomers of chiral diacylglycerols, chiral-phase HPLC is employed.[4] This involves using a chiral stationary phase that can differentiate between the enantiomers.[4]

Structural Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of diacylglycerols. Both ¹H and ¹³C NMR are used to confirm the structure and purity of the synthesized molecule.

- ¹H NMR Spectroscopy:
 - The signals from the glycerol backbone protons are key for determining the positions of the acyl chains.
 - The chemical shifts and coupling constants of the methylene and methine protons of the glycerol moiety provide information about which hydroxyl groups are esterified.
 - Signals from the fatty acid chains (methyl, methylene, and any olefinic protons) will also be present and can be assigned.
- ¹³C NMR Spectroscopy:
 - The carbonyl carbons of the ester groups have distinct chemical shifts that can help confirm the esterification.
 - The carbons of the glycerol backbone also provide characteristic signals.



 The various carbons of the myristoyl and butyryl chains can be assigned to confirm their presence.

For complex spectra, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to make unambiguous assignments of all proton and carbon signals.[5][6][7]

Biological Significance and Signaling Pathways

Diacylglycerols are critical second messengers in a multitude of cellular signaling pathways. They are primarily known for their role in activating Protein Kinase C (PKC) isoforms.[8][9] The specific biological role of **1-Myristoyl-3-butyryl-rac-glycerol** has not been extensively studied; however, its function can be inferred from the general roles of diacylglycerols in cell signaling.

Diacylglycerol and Protein Kinase C (PKC) Activation

The activation of most PKC isoforms is a key event in signal transduction cascades that regulate a wide range of cellular processes, including cell growth, differentiation, and apoptosis.

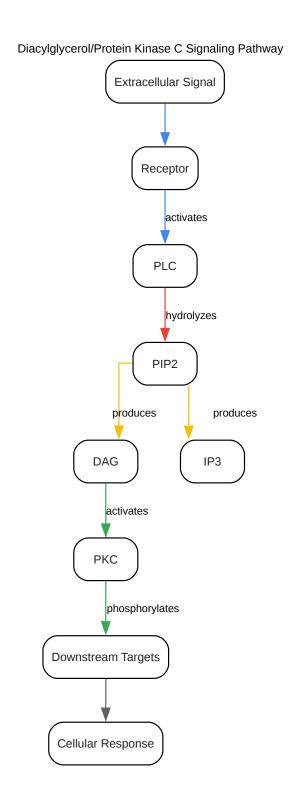
The general mechanism of PKC activation by diacylglycerol is as follows:

- Generation of Diacylglycerol: Upon stimulation of a cell-surface receptor (e.g., a G-protein coupled receptor or a receptor tyrosine kinase), phospholipase C (PLC) is activated.
- PIP2 Hydrolysis: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, to generate two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol.
- PKC Translocation and Activation: Diacylglycerol remains in the plasma membrane and recruits PKC from the cytosol to the membrane. The binding of diacylglycerol to the C1 domain of PKC induces a conformational change that activates the kinase, allowing it to phosphorylate its downstream target proteins.

Different PKC isoforms exhibit varying affinities for diacylglycerols with different fatty acid compositions.[9] The presence of a short-chain fatty acid (butyrate) and a medium-chain fatty



acid (myristate) in **1-Myristoyl-3-butyryl-rac-glycerol** may influence its affinity for specific PKC isoforms.





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General Diacylglycerol/Protein Kinase C Signaling Pathway.

Diacylglycerol Kinase (DGK) Signaling Pathway

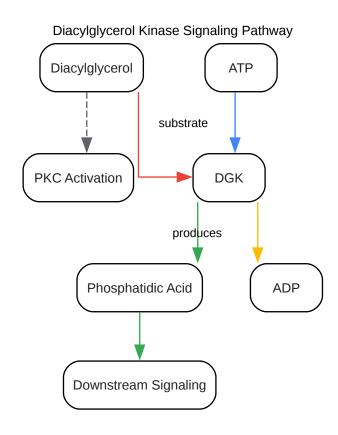
The levels of diacylglycerol in the cell are tightly regulated. Diacylglycerol kinases (DGKs) play a crucial role in this regulation by phosphorylating diacylglycerol to produce phosphatidic acid (PA). This action terminates the diacylglycerol signal while initiating new signaling events through phosphatidic acid.

The DGK pathway is as follows:

- Diacylglycerol Production: As in the PKC pathway, diacylglycerol is produced at the cell membrane.
- DGK Activation and Recruitment: DGKs are recruited to the membrane where diacylglycerol
 is present. The activity of different DGK isoforms can be regulated by various factors,
 including calcium ions and phosphorylation.
- Phosphorylation of Diacylglycerol: DGK catalyzes the transfer of a phosphate group from ATP to diacylglycerol, forming phosphatidic acid.
- Signal Termination and Propagation: This conversion terminates the diacylglycerol-mediated activation of PKC. The newly formed phosphatidic acid can then act as a signaling molecule itself, recruiting and activating other proteins.

The substrate specificity of DGK isoforms varies.[10][11][12] Some isoforms show a preference for diacylglycerols containing specific fatty acids.[10][11] The ability of **1-Myristoyl-3-butyryl-rac-glycerol** to act as a substrate for different DGK isoforms would depend on these specificities.





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General Diacylglycerol Kinase Signaling Pathway.

Conclusion

1-Myristoyl-3-butyryl-rac-glycerol is a structurally interesting diacylglycerol with potential roles in cellular signaling. While specific experimental data on its physical properties are limited, established methodologies for the synthesis, purification, and analysis of related compounds provide a solid framework for its study. Its unique combination of a medium-chain and a short-chain fatty acid suggests that it may have distinct interactions with key signaling proteins like PKC and DGK isoforms, warranting further investigation for its potential applications in research and drug development.



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